molecular formula C7H9N3O2S B2931094 1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonamide CAS No. 1882065-27-1

1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonamide

Cat. No.: B2931094
CAS No.: 1882065-27-1
M. Wt: 199.23
InChI Key: GXDNPBRMBBSFNJ-UHFFFAOYSA-N
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Description

1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonamide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a fibroblast growth factor receptor (FGFR) inhibitor, which makes it a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonamide typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by the introduction of the sulfonamide group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonamide involves its interaction with the fibroblast growth factor receptor (FGFR). The compound binds to the receptor’s tyrosine kinase domain, inhibiting its activity. This inhibition prevents the downstream signaling pathways, such as RAS-MEK-ERK and PI3K-Akt, which are crucial for cell proliferation and survival. As a result, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells .

Comparison with Similar Compounds

Uniqueness: 1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonamide is unique due to its sulfonamide group, which enhances its binding affinity to FGFR and its potential as a therapeutic agent. The presence of the sulfonamide group also allows for additional chemical modifications, making it a versatile compound for drug development .

Properties

IUPAC Name

2,3-dihydropyrrolo[2,3-b]pyridine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2S/c8-13(11,12)10-5-3-6-2-1-4-9-7(6)10/h1-2,4H,3,5H2,(H2,8,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDNPBRMBBSFNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC=N2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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